Cas no 2171581-00-1 (3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171581-00-1 structure
商品名:3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171581-00-1
MF:C29H30N2O5
メガワット:486.558907985687
CID:6313518
PubChem ID:165559846

3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1505482
    • 2171581-00-1
    • 3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C29H30N2O5/c1-19(2)31(17-20-10-4-3-5-11-20)28(34)26(16-27(32)33)30-29(35)36-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-26H,16-18H2,1-2H3,(H,30,35)(H,32,33)
    • InChIKey: PDLOSRBVILYJLB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C(N(CC1C=CC=CC=1)C(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 486.21547206g/mol
  • どういたいしつりょう: 486.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 36
  • 回転可能化学結合数: 10
  • 複雑さ: 743
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1505482-500mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1505482-5000mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1505482-0.25g
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1505482-5.0g
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
5g
$9769.0 2023-06-05
Enamine
EN300-1505482-50mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1505482-100mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
100mg
$2963.0 2023-09-27
Enamine
EN300-1505482-10000mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
10000mg
$14487.0 2023-09-27
Enamine
EN300-1505482-0.05g
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1505482-2500mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
2500mg
$6602.0 2023-09-27
Enamine
EN300-1505482-1000mg
3-[benzyl(propan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171581-00-1
1000mg
$3368.0 2023-09-27

3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171581-00-1) in Modern Chemical and Biomedical Research

The compound 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171581-00-1, represents a sophisticated molecular entity with significant potential in the realms of chemical biology and pharmaceutical innovation. This compound, characterized by its intricate structure, has garnered attention due to its unique pharmacophoric features, which make it a promising candidate for further exploration in drug discovery and therapeutic development.

At the core of this compound's appeal lies its multifaceted chemical architecture. The presence of a benzyl group, a propan-2-yl moiety, and a carbamoyl functional group contributes to its solubility and reactivity, while the incorporation of an {(9H-fluoren-9-yl)methoxycarbonyl}amino substituent introduces additional layers of biological activity. Such structural motifs are frequently employed in the design of bioactive molecules, as they can modulate receptor binding affinities and metabolic stability.

In recent years, there has been a surge in research focused on the development of novel amino acid derivatives as pharmacological agents. These derivatives often exhibit enhanced bioavailability and targeted action, making them valuable tools in both preclinical and clinical studies. The compound in question aligns well with this trend, as its structural features suggest potential applications in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.

One of the most compelling aspects of 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is its ability to interact with biological targets through multiple mechanisms. The flourenylmethoxycarbonyl (Fmoc) group, for instance, is commonly used in peptide synthesis but also serves as a protective group for amine functions. Its presence in this compound hints at possible applications in protease inhibition or modulation of protein-protein interactions, which are critical processes in many pathological pathways.

Furthermore, the benzyl and propan-2-yl groups contribute to the compound's hydrophobicity, which can influence its membrane permeability and distribution within biological systems. This balance between hydrophobic and hydrophilic regions is often key to achieving optimal pharmacokinetic profiles. Studies have shown that similar structural motifs can enhance drug delivery systems, particularly when targeting specific tissues or cellular compartments.

The latest advancements in computational chemistry have also played a pivotal role in evaluating the potential of this compound. Molecular docking simulations and virtual screening have enabled researchers to predict binding affinities and interactions with target proteins with remarkable accuracy. These computational approaches have been instrumental in identifying lead compounds for further optimization, reducing the time and cost associated with traditional high-throughput screening methods.

In addition to its structural complexity, 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibits interesting physicochemical properties that make it suitable for various applications. For instance, its solubility profile allows for formulation into diverse delivery systems, including oral tablets, injectables, and topical gels. Moreover, its stability under different storage conditions enhances its practicality for industrial-scale production.

Recent research has also highlighted the importance of green chemistry principles in drug development. The synthesis of this compound has been optimized to minimize waste generation and reduce reliance on hazardous reagents. By employing catalytic methods and solvent-free reactions where possible, chemists have been able to produce high yields of the desired product while adhering to environmental regulations.

The therapeutic potential of this compound is further underscored by its ability to modulate key signaling pathways involved in disease progression. For example, studies have suggested that derivatives with similar structures may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, the flourenylmethoxycarbonyl group could be exploited for site-specific labeling or conjugation with other bioactive molecules.

As our understanding of molecular interactions continues to evolve, so too does our ability to harness these insights for therapeutic purposes. The compound 3-benzyl(propan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171581-00-1) stands as a testament to the power of interdisciplinary research in chemical biology. By combining synthetic chemistry expertise with cutting-edge biophysical techniques, scientists are paving the way for novel treatments that address unmet medical needs.

In conclusion, this compound represents a fascinating example of how complex molecular structures can be engineered to achieve specific biological outcomes. Its unique combination of pharmacophoric elements makes it a valuable asset in the ongoing quest for innovative therapeutics. As research progresses, it is likely that new applications will emerge, further solidifying its role as a cornerstone of modern chemical biomedical research.

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